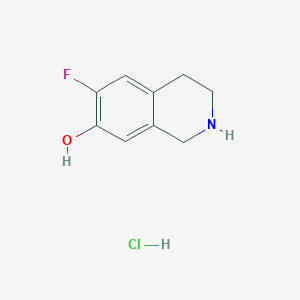
6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride is a chemical compound with a molecular weight of 203.64 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is provided , which can be used to generate its molecular structure. The InChI code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 203.64 . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available sources.Aplicaciones Científicas De Investigación
Chemical Synthesis and Resolution
- The enantioselective resolution of racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, a related compound, has been effectively achieved by recrystallization, demonstrating its application in producing enantiomerically pure substances, which is critical in pharmaceutical synthesis (Bálint et al., 2000).
Crystal Engineering and Structural Analysis
- Studies on the crystal structures of compounds based on the molecular motif of 6-methoxy 1,2-diphenyl-1,2,3,4-tetrahydroisoquinoline, with different fluoro substitutions, provide insights into the impact of organic fluorine on molecular packing features. These insights are valuable for the design of materials with specific physical properties (Choudhury & Row, 2006).
Pharmacological Applications
- The synthesis and pharmacological evaluation of various 1,2,3,4-tetrahydroisoquinoline derivatives, including those with fluoro-substitutions, highlight their potential as novel antihypertensive agents. These studies emphasize the importance of substituent and its position on the tetrahydroisoquinoline ring for potent in vitro activity (Watanuki et al., 2011).
- Another research area focuses on the synthesis of novel Tacrine-tetrahydroisoquinoline hybrids, evaluated as acetylcholinesterase inhibitors for potential use in treating neurodegenerative diseases. This showcases the application of 6-fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride derivatives in developing treatments for conditions like Alzheimer's disease (Ming, 2011).
Antitumor Activity
- The exploration of 6-fluoro-4-oxopyrido[2,3-a]carbazole-3-carboxylic acids and related structures for their antimicrobial and antiproliferative activity against cancer cells underlines the therapeutic potential of fluoro-substituted isoquinolines. This research signifies the role of structural modifications in enhancing the cytotoxic effects against specific cancer cell lines, providing a path for the development of new anticancer agents (Al-Trawneh et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-8-3-6-1-2-11-5-7(6)4-9(8)12;/h3-4,11-12H,1-2,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMPEZPQKIWJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

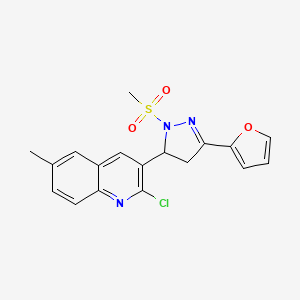
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B2511693.png)
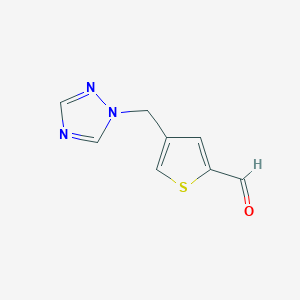
![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide](/img/structure/B2511695.png)
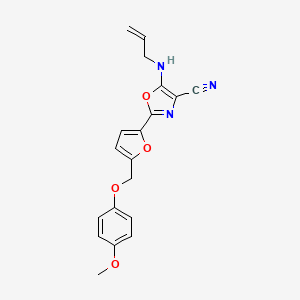

![1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511699.png)

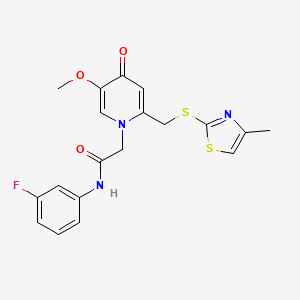
![methyl 3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2511704.png)

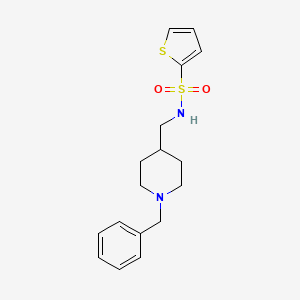
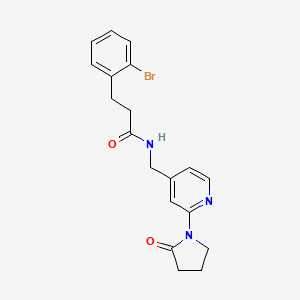
![N-(3-chloro-4-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2511712.png)